6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide
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Overview
Description
6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide typically involves the bromination of 1-methylindole followed by the introduction of the carboxylic acid ethylamide group. One common method involves the use of bromine in acetic acid to brominate 1-methylindole at the 6-position. The resulting 6-bromo-1-methylindole is then reacted with ethyl chloroformate and ammonia to form the desired ethylamide . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form complex indole derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted indoles and indoline derivatives .
Scientific Research Applications
6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity . The exact mechanism depends on the specific derivative and its target but often involves inhibition of key enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide can be compared with other indole derivatives, such as:
6-Bromoindole: Lacks the carboxylic acid ethylamide group and has different reactivity and biological activity.
1-Methylindole-3-carboxylic acid: Similar structure but with a carboxylic acid group at the 3-position instead of the 4-position.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C12H13BrN2O |
---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
6-bromo-N-ethyl-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C12H13BrN2O/c1-3-14-12(16)10-6-8(13)7-11-9(10)4-5-15(11)2/h4-7H,3H2,1-2H3,(H,14,16) |
InChI Key |
KLRWIOMMZCQUSX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C2C=CN(C2=CC(=C1)Br)C |
Origin of Product |
United States |
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